molecular formula C21H22N2O5 B252867 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Katalognummer B252867
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: MRBTUOWPDXMCSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as SU6656, is a synthetic compound that belongs to the family of indolinone-based tyrosine kinase inhibitors. It was first discovered by scientists at Sugen Inc. in 1999 and has since been extensively studied for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one exerts its anticancer effects by inhibiting the activity of Src family kinases, which are known to play a critical role in cancer cell growth and proliferation. Src kinases are involved in several signaling pathways that regulate cell proliferation, survival, migration, and invasion. By inhibiting the activity of Src kinases, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can block these signaling pathways and inhibit cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the activity of several other kinases, including Abl, Lck, and Lyn, which are involved in various cellular processes. 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its specificity for Src family kinases. Unlike other tyrosine kinase inhibitors, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one does not inhibit the activity of other kinases such as EGFR or VEGFR. This specificity makes it an attractive candidate for cancer treatment. However, one of the limitations of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is its poor solubility in water, which can make it difficult to use in some lab experiments.

Zukünftige Richtungen

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective Src inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one treatment. Additionally, the combination of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one with other anticancer agents is an area of active research, as it may enhance its anticancer effects.

Synthesemethoden

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one involves a multistep process that begins with the reaction of 2-bromo-4'-methoxyacetophenone with morpholine to form 2-(4-morpholinyl)-4'-methoxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 3-(2-bromoacetyl)-4'-methoxy-2-nitroacetophenone. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by cyclization to form 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including Src, Fyn, and Yes, which are known to play a critical role in cancer cell growth and proliferation. In preclinical studies, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

Eigenschaften

Produktname

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one

Molekularformel

C21H22N2O5

Molekulargewicht

382.4 g/mol

IUPAC-Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)indol-2-one

InChI

InChI=1S/C21H22N2O5/c24-18-8-4-1-5-15(18)19(25)13-21(27)16-6-2-3-7-17(16)23(20(21)26)14-22-9-11-28-12-10-22/h1-8,24,27H,9-14H2

InChI-Schlüssel

MRBTUOWPDXMCSA-UHFFFAOYSA-N

SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

Kanonische SMILES

C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.